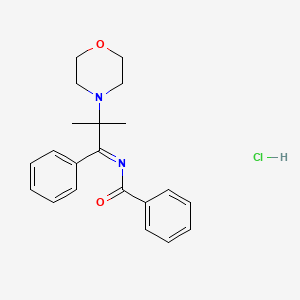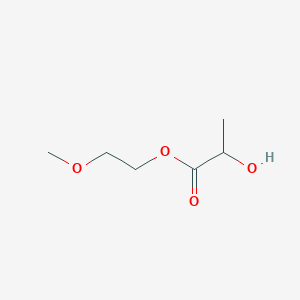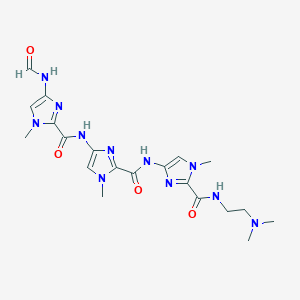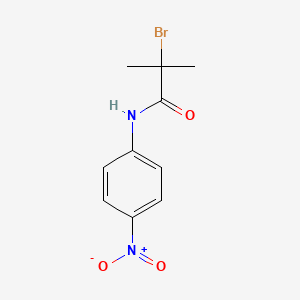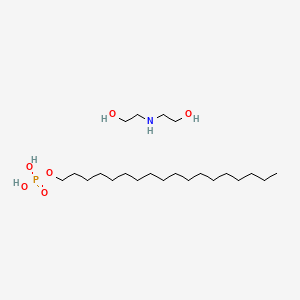
2-Propanoyloxypropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lactic acid propionate is a compound that combines the properties of lactic acid and propionic acid. Lactic acid, also known as 2-hydroxypropanoic acid, is a naturally occurring organic acid commonly found in fermented foods and produced by lactic acid bacteria. Propionic acid, or propanoic acid, is a carboxylic acid with antimicrobial properties, widely used as a food preservative. The combination of these two acids results in lactic acid propionate, which exhibits unique characteristics beneficial in various applications.
准备方法
Synthetic Routes and Reaction Conditions: Lactic acid propionate can be synthesized through esterification reactions involving lactic acid and propionic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to facilitate the formation of the ester bond. The reaction can be represented as follows:
Lactic Acid+Propionic Acid→Lactic Acid Propionate+Water
Industrial Production Methods: Industrial production of lactic acid propionate often involves microbial fermentation processes. Lactic acid is produced through the fermentation of carbohydrates by lactic acid bacteria, while propionic acid is produced by propionibacteria. The two acids are then combined and subjected to esterification to produce lactic acid propionate. This method is eco-friendly and leverages renewable resources.
化学反应分析
Types of Reactions: Lactic acid propionate undergoes various chemical reactions, including:
Esterification: Formation of esters with alcohols.
Hydrolysis: Breakdown into lactic acid and propionic acid in the presence of water.
Oxidation: Oxidation reactions can lead to the formation of carbon dioxide and water.
Common Reagents and Conditions:
Esterification: Acid catalysts such as sulfuric acid, under reflux conditions.
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed:
Esterification: Esters and water.
Hydrolysis: Lactic acid and propionic acid.
Oxidation: Carbon dioxide and water.
科学研究应用
Lactic acid propionate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for various chemical compounds.
Biology: Studied for its antimicrobial properties and its role in metabolic pathways.
Medicine: Investigated for its potential use in drug formulations and as a preservative in pharmaceutical products.
Industry: Utilized in the food industry as a preservative, in the cosmetic industry for its antimicrobial properties, and in the production of biodegradable plastics.
作用机制
The mechanism of action of lactic acid propionate involves its ability to disrupt microbial cell membranes, leading to cell lysis and death. The compound targets the lipid bilayer of microbial cells, increasing membrane permeability and causing leakage of cellular contents. This antimicrobial activity makes it effective as a preservative in various applications.
相似化合物的比较
Lactic Acid: Known for its role in fermentation and as a food preservative.
Propionic Acid: Widely used as a food preservative with antimicrobial properties.
Acetic Acid: Another carboxylic acid with preservative properties.
Uniqueness of Lactic Acid Propionate: Lactic acid propionate combines the beneficial properties of both lactic acid and propionic acid, resulting in enhanced antimicrobial activity and broader application potential. Its dual functionality makes it a versatile compound in various fields, from food preservation to industrial applications.
属性
CAS 编号 |
30379-61-4 |
|---|---|
分子式 |
C6H10O4 |
分子量 |
146.14 g/mol |
IUPAC 名称 |
2-propanoyloxypropanoic acid |
InChI |
InChI=1S/C6H10O4/c1-3-5(7)10-4(2)6(8)9/h4H,3H2,1-2H3,(H,8,9) |
InChI 键 |
IIXDEBPBOJRJKB-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)OC(C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



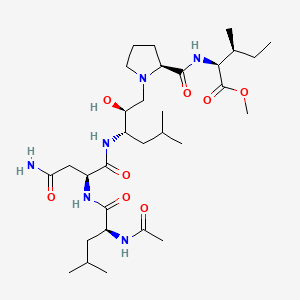
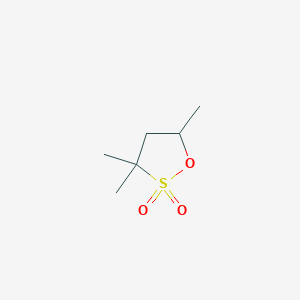
![9-propyl-2-oxa-4,9,15-triazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12796280.png)


